Cas no 1883027-87-9 (1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole)

1-Methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole is a nitrovinyl-substituted triazole derivative with notable reactivity due to its electron-deficient nitroethenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and functionalized triazoles. Its structural features, including the triazole core and nitroethenyl moiety, make it valuable for click chemistry applications and as a precursor for further functionalization. The compound exhibits stability under standard handling conditions while offering selective reactivity for nucleophilic additions and cycloadditions. Its synthetic utility is enhanced by the compatibility of the nitro group with various reduction and substitution protocols, enabling diverse downstream modifications.
1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole structure
1883027-87-9 structure
Product Name:1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole
CAS No:1883027-87-9
MF:C5H6N4O2
MW:154.12673997879
CID:6373071
PubChem ID:130598706
Update Time:2025-06-08

1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole
    • 1-methyl-4-[(E)-2-nitroethenyl]-1H-1,2,3-triazole
    • EN300-725206
    • EN300-1852998
    • 1883027-87-9
    • Inchi: 1S/C5H6N4O2/c1-8-4-5(6-7-8)2-3-9(10)11/h2-4H,1H3/b3-2+
    • InChI Key: VILADRKSWOGAES-NSCUHMNNSA-N
    • SMILES: [O-][N+](/C=C/C1=CN(C)N=N1)=O

Computed Properties

  • Exact Mass: 154.04907545g/mol
  • Monoisotopic Mass: 154.04907545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 76.5Ų

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Additional information on 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole

Recent Advances in the Study of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole (CAS: 1883027-87-9)

The compound 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole (CAS: 1883027-87-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole as a versatile scaffold in the design of novel bioactive molecules. Its nitroethenyl group and triazole ring confer distinct electronic and steric properties, making it an attractive candidate for the development of inhibitors targeting various enzymes and receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the bacterial fatty acid biosynthesis pathway.

In terms of synthetic approaches, recent advancements have focused on optimizing the yield and purity of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole. A team at the University of Cambridge developed a novel one-pot synthesis method using copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving a yield of 85% with high regioselectivity. This method significantly reduces the number of purification steps required compared to traditional approaches, making it more suitable for large-scale production.

The compound's mechanism of action has been elucidated through several structural biology studies. X-ray crystallography data revealed that 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole binds to the active site of target proteins through multiple hydrogen bonding interactions, with the nitro group playing a crucial role in stabilizing these interactions. Molecular dynamics simulations further confirmed the stability of these complexes, providing valuable insights for structure-based drug design.

Beyond its antimicrobial applications, recent preclinical studies have explored the potential of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole in cancer therapy. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, particularly those with overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1). The compound's ability to act as a bioreductive prodrug under hypoxic conditions makes it particularly promising for targeting solid tumors.

Despite these promising findings, challenges remain in the development of 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole-based therapeutics. Recent pharmacokinetic studies have identified issues with metabolic stability and oral bioavailability that need to be addressed through structural modifications. Several research groups are currently working on prodrug strategies and formulation approaches to overcome these limitations.

In conclusion, 1-methyl-4-(2-nitroethenyl)-1H-1,2,3-triazole represents a promising scaffold for the development of novel therapeutic agents. The recent advancements in its synthesis, mechanistic understanding, and biological evaluation provide a solid foundation for future drug discovery efforts. Continued research in this area is expected to yield more optimized derivatives with improved pharmacological properties.

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